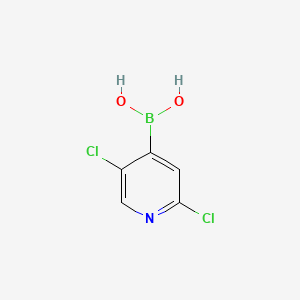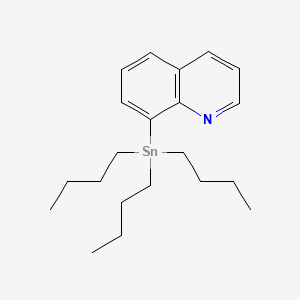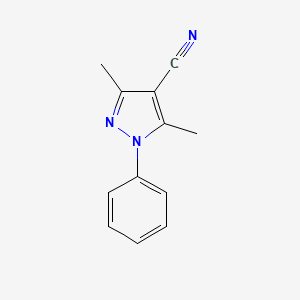
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-carbonitril
Übersicht
Beschreibung
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a reactant used in the synthesis of hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied . In the molecule, the five- and six-membered rings form a dihedral angle of 68.41 (16)°. The aldehyde group is nearly coplanar with the pyrazole ring [C-C-C-O torsion angle = -0.4 (5)°]. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile have been analyzed . The molecular formula is C12H12N2O and the molecular weight is 200.24 g/mol .Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-carbonitril: Eine umfassende Analyse:
Antibakterielle Aktivität
Diese Verbindung wird zur Herstellung von N-1-substituierten Derivaten verwendet, die für ihre antibakteriellen Eigenschaften bekannt sind. Diese Derivate können synthetisiert und gegen verschiedene Bakterienstämme getestet werden, um ihre Wirksamkeit und ihr Potenzial als neue antibakterielle Mittel zu bestimmen .
Ligandensynthese für Metallkomplexe
Pyrazolderivate dienen als gängige Reagenzien für die Herstellung von pyrazolatoligierten Metallkomplexen. Diese Komplexe haben eine Vielzahl von Anwendungen in der Katalyse, Materialwissenschaft und als Modelle für biologische Systeme .
Blockiermittel für Isocyanate
In industriellen Anwendungen wurde 3,5-Dimethylpyrazol als Blockiermittel für Isocyanate verwendet. Dieser Prozess ist entscheidend für die Herstellung bestimmter Polymere und Materialien, bei denen eine kontrollierte Reaktivität erforderlich ist .
Antileishmaniale und antimalarielle Aktivitäten
Verbindungen, die den Pyrazolrest tragen, haben potente antileishmaniale und antimalarielle Aktivitäten gezeigt. Synthetisierte Hydrazin-gekoppelte Pyrazole wurden auf diese Eigenschaften hin untersucht, was das Potenzial solcher Verbindungen bei der Behandlung parasitärer Infektionen zeigt .
Synthese von Pyrazolderivaten
Die Synthese verschiedener Pyrazolderivate, einschließlich solcher mit Substitutionen in 3-Position, war aufgrund ihrer vielfältigen pharmakologischen Wirkungen von Interesse. Diese Syntheserouten beinhalten oft regioselektive Kondensationsreaktionen .
Theoretische und experimentelle Chemie
Die Struktur und Chemie substituierter Pyrazole, einschließlich 3-substituierter Varianten, wurden sowohl mit theoretischen als auch mit experimentellen Methoden untersucht. Diese Forschung liefert Einblicke in ihre Reaktivität und mögliche Anwendungen in der Synthese .
Safety and Hazards
When handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Adequate ventilation should be ensured and dust formation should be avoided. The compound should be stored in a tightly closed container in a dry and well-ventilated place .
Wirkmechanismus
Target of Action
The primary target of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular processes by hydrolyzing the second messenger cAMP .
Mode of Action
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile interacts with its target, the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, and hydrolyzes the second messenger cAMP . This hydrolysis is a key regulator of many important physiological processes .
Biochemical Pathways
The biochemical pathway affected by 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves the hydrolysis of cAMP
Result of Action
It is known that the compound hydrolyzes camp, a key regulator of many important physiological processes .
Biochemische Analyse
Biochemical Properties
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, an enzyme involved in the hydrolysis of cAMP, a key regulator of many physiological processes . This interaction suggests that 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile may influence cellular signaling pathways by modulating cAMP levels.
Cellular Effects
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D can lead to changes in cAMP levels, thereby affecting downstream signaling pathways . Additionally, this compound may impact gene expression by modulating transcription factors that are regulated by cAMP.
Molecular Mechanism
The molecular mechanism of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its binding interactions with biomolecules. It acts as an inhibitor of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, leading to increased levels of cAMP within cells . This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in altered cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile have been studied over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that prolonged exposure to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile can lead to sustained changes in cellular function, particularly in pathways regulated by cAMP.
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been observed to modulate physiological processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are likely due to the excessive accumulation of cAMP, which can disrupt normal cellular functions.
Metabolic Pathways
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is involved in metabolic pathways that regulate cAMP levels. It interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which hydrolyzes cAMP to AMP . By inhibiting this enzyme, the compound increases cAMP levels, thereby affecting various metabolic processes that are regulated by this second messenger.
Transport and Distribution
Within cells and tissues, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . Its localization and accumulation can be influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes.
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is primarily in the cytoplasm, where it interacts with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This localization is crucial for its inhibitory effects on the enzyme and subsequent modulation of cAMP levels. Additionally, the compound may undergo post-translational modifications that affect its targeting to specific cellular compartments.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAIVGOIVCZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480513 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23198-55-2 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



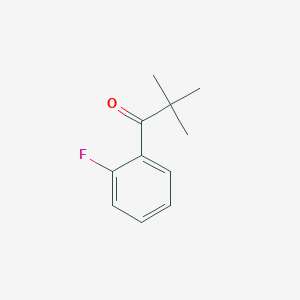

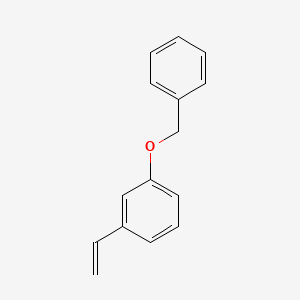

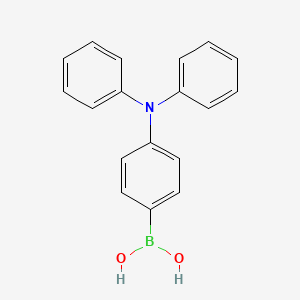
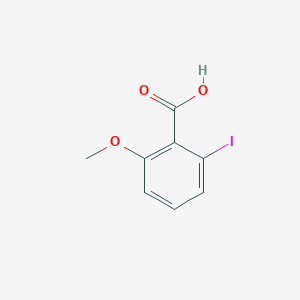

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)


